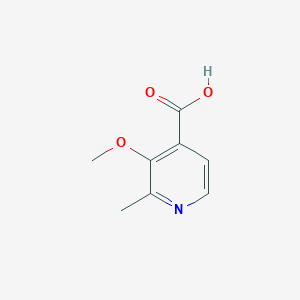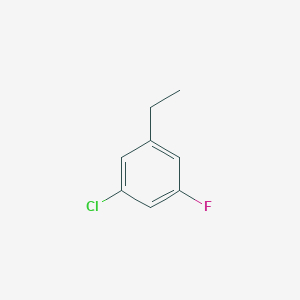
1-Chloro-3-ethyl-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-ethyl-5-fluorobenzene is an aromatic compound characterized by the presence of chlorine, ethyl, and fluorine substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethyl-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethyl-5-fluorobenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, safety measures are implemented to handle the reactive intermediates and by-products generated during the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-ethyl-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidation of the ethyl group can lead to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the fluorine substituent can yield hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a standard method for reduction.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-ethyl-5-fluorobenzene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-ethyl-5-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity towards nucleophiles. Additionally, the ethyl group can influence the compound’s steric and electronic properties, affecting its overall reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-fluorobenzene: Lacks the ethyl group, resulting in different reactivity and applications.
1-Chloro-3-ethylbenzene: Lacks the fluorine substituent, affecting its chemical properties.
3-Ethyl-5-fluorobenzene: Lacks the chlorine substituent, leading to variations in reactivity.
Uniqueness: 1-Chloro-3-ethyl-5-fluorobenzene is unique due to the combined presence of chlorine, ethyl, and fluorine substituents. This combination imparts distinct electronic and steric effects, making the compound valuable in specific synthetic and research applications.
Eigenschaften
Molekularformel |
C8H8ClF |
|---|---|
Molekulargewicht |
158.60 g/mol |
IUPAC-Name |
1-chloro-3-ethyl-5-fluorobenzene |
InChI |
InChI=1S/C8H8ClF/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
OZJRTDIQDAXKGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


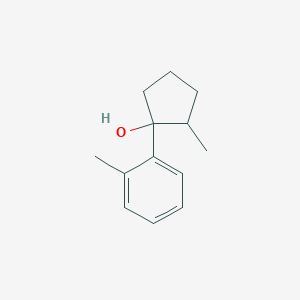
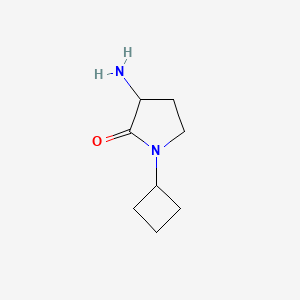
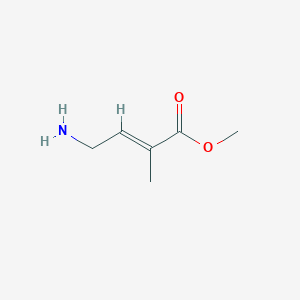
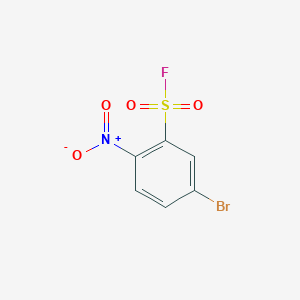
![tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate](/img/structure/B13243573.png)
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)

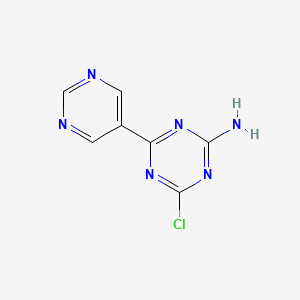
![1-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13243600.png)
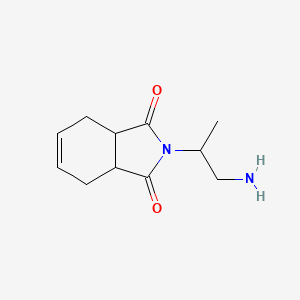
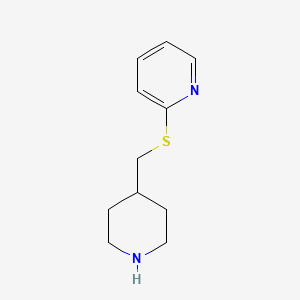
![6-Phenylspiro[2.5]octan-6-ol](/img/structure/B13243615.png)

